REACTION_CXSMILES
|
Cl[CH2:2][CH:3]1[O:5][CH2:4]1.[NH2:6][CH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.C(=O)(O)[O-].[Na+]>C(#N)C>[CH:7]1([N:6]2[CH2:4][CH:3]([OH:5])[CH2:2]2)[CH2:11][CH2:10][CH2:9][CH2:8]1 |f:2.3|
|
Name
|
|
Quantity
|
784 μL
|
Type
|
reactant
|
Smiles
|
ClCC1CO1
|
Name
|
|
Quantity
|
988 μL
|
Type
|
reactant
|
Smiles
|
NC1CCCC1
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
5h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
Filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford an oily residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (silica gel, EtOAC/MeOH, 9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)N1CC(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 565 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |